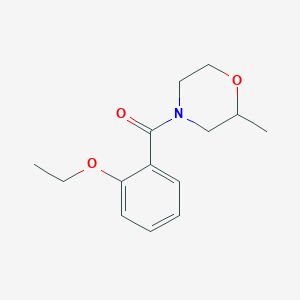
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MEM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
作用机制
The exact mechanism of action of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it has been proposed that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to modulate the activity of certain neurotransmitters and ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is also highly soluble in organic solvents, which makes it easy to dissolve in cell culture media or inject into animals for in vivo studies. However, (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has some limitations as well. It is not very water-soluble, which makes it difficult to administer orally or intravenously. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective analogs of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone that can target specific enzymes or signaling pathways. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone in vivo, to optimize its dosing and administration. Additionally, the potential use of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone as a diagnostic tool for certain diseases, such as Alzheimer's disease, is an area of interest. Finally, the development of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone-based drug delivery systems, such as nanoparticles or liposomes, is an area of interest for improving its therapeutic efficacy.
合成方法
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized by reacting 2-ethoxybenzoyl chloride with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(2-ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-17-13-7-5-4-6-12(13)14(16)15-8-9-18-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQRTQCCPPDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

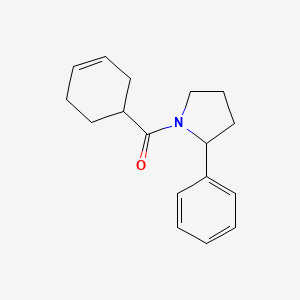
![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)

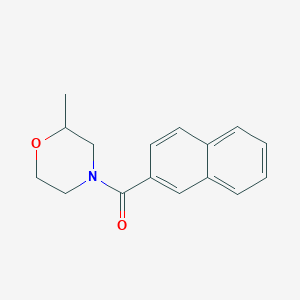
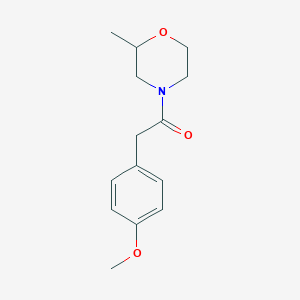
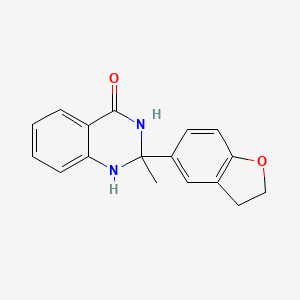
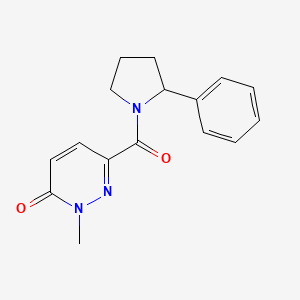
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
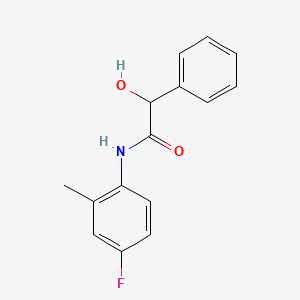
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
